E6-272

描述

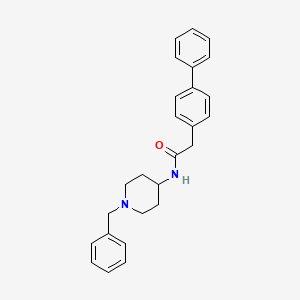

The exact mass of the compound N-(1-benzyl-4-piperidinyl)-2-(4-biphenylyl)acetamide is 384.220163521 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O/c29-26(19-21-11-13-24(14-12-21)23-9-5-2-6-10-23)27-25-15-17-28(18-16-25)20-22-7-3-1-4-8-22/h1-14,25H,15-20H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFBAGJEVMCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6-272: A Targeted Approach to Cervical Cancer Therapy Through HPV16 E6 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the mechanism of action of E6-272, a novel small molecule inhibitor of the Human Papillomavirus (HPV) 16 E6 oncoprotein, in the context of cervical cancer. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted therapies for HPV-associated malignancies.

Executive Summary

Persistent infection with high-risk HPV, particularly HPV16, is the primary etiological agent in the development of cervical cancer. The viral oncoprotein E6 is a key driver of carcinogenesis, primarily through its interaction with the tumor suppressor protein p53. E6 facilitates the degradation of p53, thereby abrogating cell cycle control and apoptosis, and promoting cellular proliferation and immortalization. This compound is a second-generation analog of a lead compound designed to specifically inhibit the HPV16 E6 oncoprotein. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of HPV16-positive cervical cancer cells and induces apoptosis, highlighting its potential as a targeted therapeutic agent.

Core Mechanism of Action: Disruption of E6-Mediated p53 Degradation

The oncogenic activity of HPV16 E6 is critically dependent on its ability to form a trimeric complex with the cellular E3 ubiquitin ligase E6-Associated Protein (E6AP) and the tumor suppressor p53.[1][2][3] In this complex, E6 acts as an adaptor molecule, recruiting E6AP to p53, which leads to the ubiquitination and subsequent proteasomal degradation of p53.[1][4] This targeted destruction of p53 effectively removes a critical barrier to uncontrolled cell division and allows for the accumulation of oncogenic mutations.

This compound is designed to directly bind to the HPV16 E6 oncoprotein. Computational modeling and molecular dynamics simulations have indicated that this compound exhibits a stable and favorable binding affinity to a hydrophobic pocket on the E6 protein.[1] This binding event is believed to allosterically inhibit the formation of the functional E6/E6AP/p53 complex, thereby preventing the ubiquitination and degradation of p53. The stabilization and subsequent accumulation of p53 are hypothesized to restore its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.

Quantitative Data

Preclinical evaluation of this compound in HPV16-positive cervical cancer cell lines has provided quantitative measures of its anti-proliferative activity. The following table summarizes the 50% growth inhibition (GI50) values obtained from these studies.[1]

| Cell Line | HPV Status | GI50 (nM) | Assay |

| SiHa | HPV16-positive | 32.56 | MTT Assay |

| CaSki | HPV16-positive | 62.09 | MTT Assay |

Table 1: Anti-proliferative Activity of this compound in Cervical Cancer Cell Lines.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro assays. Detailed methodologies for the key experiments are provided below.

Cell Proliferation (MTT) Assay

This assay quantitatively assesses the effect of this compound on the viability and proliferation of cervical cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active (viable) cells.

Protocol:

-

Cell Seeding: Cervical cancer cells (e.g., SiHa, CaSki) are seeded into 96-well plates at a density of 1 x 106 cells/well and incubated for 12-24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: 20 µL of MTT solution (2.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is carefully removed, and 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm may be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify the induction of apoptosis in cervical cancer cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol:

-

Cell Treatment: Seed and treat cervical cancer cells with this compound at a predetermined concentration (e.g., at or above the GI50 value) for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle, non-enzymatic method (e.g., trypsin-free dissociation buffer) to minimize membrane damage.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Appropriate single-stain and unstained controls should be used for setting compensation and gates.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (typically a smaller population)

-

Experimental and Logic Workflow

The discovery and preclinical validation of E6 inhibitors like this compound follow a structured workflow, from initial computational screening to in vitro characterization.

References

- 1. Frontiers | Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation [frontiersin.org]

- 2. Deciphering the mechanisms of HPV E6 mutations in the destabilization of E6/E6AP/p53 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the E6/E6AP/p53 complex required for HPV-mediated degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human papillomavirus infection - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Interaction of E6-272 with the HPV E6 Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the novel inhibitor E6-272 and the human papillomavirus (HPV) E6 oncoprotein. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in HPV-targeted therapies.

Introduction to HPV E6 and the Therapeutic Target

High-risk human papillomavirus (HPV) infection is a primary cause of several cancers, most notably cervical cancer.[1] The oncogenic activity of high-risk HPV is largely driven by the E6 and E7 oncoproteins. The E6 oncoprotein is a critical factor in cellular immortalization and tumor progression.[2] A key mechanism of E6's oncogenic function is its ability to form a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP). This complex then targets the tumor suppressor protein p53 for ubiquitin-mediated degradation, thereby abrogating p53's critical roles in cell cycle arrest and apoptosis.[2] This disruption of the p53 pathway allows for uncontrolled cell proliferation and the accumulation of genetic mutations, hallmarks of cancer. Given its central role in HPV-mediated carcinogenesis, the E6 oncoprotein is a prime target for therapeutic intervention.

This compound: A Novel HPV-16 E6 Inhibitor

This compound is a second-generation analog of a 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide compound that has been identified as a potent inhibitor of HPV type 16 E6.[1][3] Structural modifications to the parent compound have led to this compound's improved efficacy against HPV16-E6.[1][3] It has been shown to inhibit the proliferation of HPV-positive cervical cancer cell lines and induce apoptosis.[1][3]

Quantitative Data

The inhibitory effects of this compound on HPV-16 positive cervical cancer cell lines have been quantified, as summarized in the table below.

| Parameter | Cell Line | Value (nM) | Reference |

| GI50 (Growth Inhibition 50%) | SiHa (HPV-16 positive) | 32.56 | [1][3] |

| CaSki (HPV-16 positive) | 62.09 | [1][3] |

Note: Further quantitative data on binding affinity (e.g., Kd, IC50 for binding) from the primary study are not publicly available in the abstract. Computational analyses, including protein-ligand docking, Gibbs binding free energy estimation, and molecular dynamics simulations, have indicated a stable and favorable binding of this compound to the HPV16-E6 oncoprotein.[1][3]

Signaling Pathways

The HPV E6 oncoprotein perturbs multiple cellular signaling pathways to promote tumorigenesis. The primary mechanism of action for inhibitors like this compound is the restoration of the p53 tumor suppressor pathway.

References

- 1. Human papillomavirus-16 E6-positive cervical cancer attenuated by potent 2-(4-biphenylyl)-N-(1-ethyl-4-piperidinyl) acetamide second-generation analogs with improved binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of phytochemicals as potential inhibitors against E6 protein of High-Risk Human Papillomavirus 16(HPV 16) via In-Silico Structure-Based Virtual Screening Approach | Jamal | Advancements in Life Sciences [submission.als-journal.com]

- 3. Human papillomavirus‐16 E6‐positive cervical cancer attenuated by potent 2‐(4‐biphenylyl)‐N‐(1‐ethyl‐4‐piperidinyl) acetamide second‐generation analogs with improved binding affinity | Semantic Scholar [semanticscholar.org]

The E6-Targeted Apoptosis Induction Pathway in SiHa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular pathways and experimental methodologies associated with the induction of apoptosis in SiHa human cervical cancer cells through the targeting of the Human Papillomavirus (HPV) E6 oncoprotein. SiHa cells are HPV-16 positive, and the E6 oncoprotein plays a critical role in their survival and proliferation by inhibiting tumor suppressor proteins, most notably p53.[1][2][3] Consequently, therapeutic strategies aimed at inhibiting E6 function are a key area of research for cervical cancer treatment.[4] This document synthesizes key findings on the signaling cascades, quantitative outcomes, and experimental protocols relevant to E6-targeted apoptosis in SiHa cells.

Core Signaling Pathway: Restoration of p53-Mediated Apoptosis

The primary mechanism by which targeting the HPV E6 oncoprotein induces apoptosis in SiHa cells is through the restoration of the p53 tumor suppressor pathway.[1][5][6] In HPV-infected cells, the E6 protein promotes the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its ability to induce apoptosis in response to cellular stress.[3][7] Inhibition or downregulation of E6 leads to the stabilization and accumulation of p53.[5][6][7]

Stabilized p53 can then transcriptionally activate pro-apoptotic genes, leading to the initiation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][7] The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[5][7]

Quantitative Data on Apoptosis Induction

The following tables summarize quantitative data from various studies on the effects of targeting E6 or inducing apoptosis in SiHa cells.

Table 1: Effects of E6/E7 Silencing on Apoptosis-Related Proteins in SiHa Cells

| Treatment | Target | Effect on p53 | Effect on pRb | Effect on Caspase-3 | Effect on Caspase-9 | Effect on Bcl-2 | Reference |

| Oroxylum indicum Extract | E6/E7 | Upregulation | Upregulation | Upregulation | Upregulation | Decreased | [5] |

| Binase | E6/E7 | Increased | Increased | - | - | - | [1][8] |

| E6/E7 Antisense RNA | E6/E7 | Increased | Increased (hypophosphorylated) | - | - | - | [6] |

Table 2: Apoptosis Rates and Cell Viability in SiHa Cells

| Compound/Treatment | Concentration | Time Point | Apoptosis Rate (% of cells) | Cell Viability Inhibition | Reference |

| Erythraline | 50 µg/mL | 48 h | 87.9% (late apoptotic) | IC50: 35.25 µg/mL | [9] |

| Tetraarsenic oxide (As4O6) | 0.5 µM & 1 µM | 48 h | Significant increase in sub-G1 population | More effective than As2O3 | [10][11] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study apoptosis in SiHa cells.

Cell Culture and Maintenance

SiHa cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[12][13] For experiments, cells are seeded at a specific density and allowed to adhere overnight before treatment.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to detect and quantify apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Protocol Outline:

-

Treat SiHa cells with the compound of interest for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.[10]

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10]

-

Analyze the stained cells by flow cytometry.

-

3.2.2. DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragments produced during apoptosis.

-

Principle: Activation of endonucleases during apoptosis leads to the cleavage of DNA into internucleosomal fragments.

-

Protocol Outline:

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Outline:

-

Lyse treated and untreated SiHa cells in a suitable lysis buffer.

-

Determine protein concentration using an assay like the Bradford assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, caspases, actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

-

Protocol Outline:

-

Seed SiHa cells in a 96-well plate and treat with various concentrations of the test compound.[7]

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

Conclusion

Targeting the HPV E6 oncoprotein is a promising strategy for inducing apoptosis in SiHa cervical cancer cells. The primary mechanism involves the stabilization of p53, leading to the activation of the intrinsic apoptotic pathway. This guide provides a foundational understanding of the signaling pathways, quantitative data, and experimental protocols essential for researchers and drug development professionals working in this area. Further investigation into novel E6 inhibitors and their downstream effects will be crucial for the development of more effective cervical cancer therapies.

References

- 1. Binase treatment increases interferon sensitivity and apoptosis in SiHa cervical carcinoma cells by downregulating E6 and E7 human papilloma virus oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetraarsenic Oxide-mediated Apoptosis in a Cervical Cancer Cell Line, SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pathways in the development of HPV-induced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Silencing E6/E7 Oncoproteins in SiHa Cells Treated with siRNAs and Oroxylum indicum Extracts Induced Apoptosis by Upregulating p53/pRb Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antisense targeting human papillomavirus type 16 E6 and E7 genes contributes to apoptosis and senescence in SiHa cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of E6 Oncogene Induces Apoptosis in CaSki Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. mdpi.com [mdpi.com]

- 10. e-crt.org [e-crt.org]

- 11. Tetraarsenic oxide-mediated apoptosis in a cervical cancer cell line, SiHa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of genes associated with SiHa cell sensitivity to paclitaxel by CRISPR-Cas9 knockout screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.protocols.io [content.protocols.io]

The Biological Activity of E6-272 in HPV16 Positive Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of the novel compound E6-272 in Human Papillomavirus (HPV) 16 positive cervical cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and virology research.

Introduction

High-risk human papillomavirus (HPV) infections, particularly with HPV type 16, are the primary etiological agent for the majority of cervical cancers.[1] The viral oncoprotein E6 is a key driver in the progression of these cancers. It primarily functions by targeting the tumor suppressor protein p53 for degradation, thereby allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1][2][3] The HPV16 E6 protein forms a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP), which then targets p53 for proteasomal degradation.[1][3][4] This critical role of E6 in maintaining the malignant phenotype makes it an attractive target for therapeutic intervention. This compound is a novel small molecule inhibitor designed to disrupt the function of the HPV16 E6 oncoprotein. This guide summarizes the key findings on its biological activity and the methodologies used for its evaluation.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative effects in HPV16 positive cervical cancer cell lines. The half-maximal growth inhibition (GI50) values were determined for SiHa and CaSki cells, both of which are HPV16 positive.

| Cell Line | HPV Status | GI50 (nM) of this compound |

| SiHa | HPV16+ | 32.56 |

| CaSki | HPV16+ | 62.09 |

These values indicate that this compound inhibits the proliferation of these cancer cell lines at nanomolar concentrations, highlighting its potential as a highly effective agent.

Core Biological Activities

The primary biological activities of this compound observed in HPV16 positive cell lines are the inhibition of cell proliferation and the induction of apoptosis. By targeting the HPV16 E6 oncoprotein, this compound is believed to restore the normal apoptotic pathways that are suppressed by the virus, leading to the selective death of cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed SiHa or CaSki cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed SiHa or CaSki cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathway of HPV16 E6 Inhibition

The following diagram illustrates the mechanism of HPV16 E6-mediated p53 degradation and the proposed point of intervention for this compound.

Caption: HPV16 E6 pathway and this compound intervention.

Experimental Workflow for this compound Evaluation

The diagram below outlines the general workflow for assessing the biological activity of this compound in HPV16 positive cell lines.

Caption: Workflow for this compound biological activity assessment.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against HPV16-positive cervical cancers. Its ability to inhibit cell proliferation and induce apoptosis at low nanomolar concentrations warrants further investigation. The methodologies and pathways described in this guide provide a framework for continued research and development of E6 inhibitors as a targeted therapy for HPV-associated malignancies.

References

- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]

- 2. e-crt.org [e-crt.org]

- 3. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the E6/E6AP/p53 complex required for HPV-mediated degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

E6-272: A Potent Inhibitor of HPV-16 E6 Demonstrating Differential Activity in Cervical Cancer Cell Lines

An In-Depth Technical Guide on the GI50 Values of E6-272 in CaSki versus SiHa Cells

This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, a second-generation inhibitor of the human papillomavirus (HPV) type 16 oncoprotein E6. The focus is on its differential growth inhibitory effects on two well-established cervical cancer cell lines, CaSki and SiHa. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, virology, and pharmacology.

Introduction

Cervical cancer is a significant global health concern, with persistent infection by high-risk HPV types, particularly HPV-16, being the primary etiological factor. The viral oncoprotein E6 plays a crucial role in the malignant transformation of cervical epithelial cells. E6 targets the tumor suppressor protein p53 for ubiquitin-mediated degradation, thereby abrogating its functions in cell cycle control and apoptosis. This disruption of the p53 pathway is a hallmark of HPV-induced carcinogenesis and presents a key target for therapeutic intervention.

This compound is a novel small molecule inhibitor designed to specifically target the HPV-16 E6 oncoprotein. By inhibiting E6, this compound is expected to restore p53 function, leading to the suppression of cancer cell growth. This guide summarizes the quantitative data on the growth inhibitory (GI50) values of this compound in CaSki and SiHa cells, details the experimental protocols for these measurements, and illustrates the underlying signaling pathways.

Quantitative Data: GI50 Values of this compound

The anti-proliferative activity of this compound was assessed in two HPV-16 positive cervical cancer cell lines, CaSki and SiHa. The GI50 value, which represents the concentration of a drug that causes 50% inhibition of cell growth, was determined for each cell line. The results indicate a differential sensitivity of the two cell lines to this compound.

| Cell Line | HPV-16 Status | This compound GI50 (nM) |

| SiHa | Positive | 32.56 |

| CaSki | Positive | 62.09 |

Table 1: Summary of this compound GI50 values in SiHa and CaSki cervical cancer cell lines. Data sourced from a study on second-generation E6 inhibitors[1].

The data clearly demonstrates that this compound is a potent inhibitor of proliferation in both cell lines, with SiHa cells exhibiting approximately twofold greater sensitivity to the compound compared to CaSki cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture

Standard aseptic techniques are required for the maintenance of the CaSki and SiHa cell lines.

-

Cell Lines:

-

CaSki (ATCC CRL-1550): An epidermoid carcinoma cell line derived from a cervical metastasis, containing integrated HPV-16 DNA.

-

SiHa (ATCC HTB-35): A squamous cell carcinoma cell line derived from a cervical tumor, also containing integrated HPV-16 DNA.

-

-

Culture Medium:

-

CaSki: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

SiHa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

The culture medium is replaced every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, they are detached from the culture vessel.

-

The old medium is aspirated, and the cell monolayer is rinsed with a phosphate-buffered saline (PBS) solution.

-

A suitable dissociation reagent, such as 0.25% (w/v) Trypsin-0.53 mM EDTA solution, is added to detach the cells.

-

Once detached, the cell suspension is neutralized with complete growth medium and centrifuged.

-

The cell pellet is resuspended in fresh medium, and the cells are seeded into new culture flasks at the desired density.

-

GI50 Determination using MTT Assay

The growth inhibitory effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

CaSki and SiHa cells

-

96-well microtiter plates

-

This compound compound of varying concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the vehicle (e-g., DMSO) at the same concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound relative to the vehicle-treated control cells. The GI50 value is then determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for GI50 determination.

Caption: Mechanism of action of this compound in HPV-16 positive cells.

Caption: Experimental workflow for GI50 determination using the MTT assay.

Discussion

The data presented in this guide highlight the potential of this compound as a targeted therapeutic agent for HPV-16 positive cervical cancers. The potent, nanomolar-range GI50 values observed in both CaSki and SiHa cells underscore its efficacy. The differential sensitivity between the two cell lines may be attributed to various factors, including differences in the copy number of integrated HPV-16 DNA, baseline levels of E6 expression, or variations in other cellular pathways that could influence the response to p53 reactivation.

The mechanism of action of this compound, through the inhibition of the E6-p53 interaction, represents a highly specific and targeted approach to cancer therapy. By restoring the tumor-suppressive functions of p53, this compound has the potential to induce cell cycle arrest and apoptosis specifically in HPV-infected cancer cells, potentially minimizing off-target effects and toxicity.

Conclusion

This compound is a promising second-generation HPV-16 E6 inhibitor with potent anti-proliferative activity against cervical cancer cell lines. The GI50 values of 32.56 nM in SiHa cells and 62.09 nM in CaSki cells demonstrate its efficacy. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further preclinical and clinical investigation of this compound as a novel therapeutic strategy for HPV-associated malignancies. Further research is warranted to explore the molecular basis for the differential sensitivity observed between CaSki and SiHa cells and to evaluate the in vivo efficacy and safety profile of this compound.

References

Structural Analysis of E6-272 Binding to HPV E6 Oncoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) infection is a primary causative agent in the development of cervical and other anogenital cancers. The viral oncoprotein E6 is a key driver of HPV-mediated oncogenesis, primarily through its interaction with the tumor suppressor protein p53, leading to its degradation. This disruption of the p53 pathway allows for uncontrolled cell proliferation and accumulation of genetic mutations, hallmarks of cancer. Consequently, the HPV E6 oncoprotein has emerged as a critical target for the development of novel anticancer therapeutics.

This technical guide provides an in-depth analysis of the binding of a promising small molecule inhibitor, E6-272, to the HPV16 E6 oncoprotein. This compound is a second-generation analog of a lead compound designed to inhibit the oncogenic functions of E6. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the reported bioactivity of this compound in HPV16-positive cervical cancer cell lines.

| Compound | Cell Line | Assay | Parameter | Value (nM) | Reference |

| This compound | SiHa | Cell Proliferation | GI50 | 32.56 | [1] |

| This compound | CaSki | Cell Proliferation | GI50 | 62.09 | [1] |

Note: GI50 (Growth Inhibition 50) represents the concentration of the compound that inhibits cell growth by 50%. While indicative of the compound's potency, it is an indirect measure of binding affinity. Direct binding affinity data, such as the dissociation constant (Kd), for the this compound and E6 interaction are not yet publicly available.

Experimental Protocols

This section details the generalized experimental protocols relevant to the study of E6 inhibitors like this compound. The specific parameters for the this compound studies are not fully detailed in the available literature; therefore, these represent standard methodologies.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HPV-positive cells (e.g., SiHa, CaSki) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the E6 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[2][3][4][5]

Apoptosis Assay (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat SiHa or CaSki cells with the E6 inhibitor at the desired concentrations for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[6][7][8][9][10]

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target.

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the HPV16 E6 protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the 3D structure of the inhibitor (e.g., this compound).

-

Binding Site Definition: Define the putative binding site on the E6 protein, often centered around the hydrophobic pocket that binds to E6AP.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to perform the docking calculations, which generate various binding poses of the ligand in the protein's active site.

-

Scoring and Analysis: Score the generated poses based on their predicted binding energy or other scoring functions. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues.[11][12][13][14][15]

Mandatory Visualizations

Signaling Pathway

The primary oncogenic function of HPV E6 is the degradation of the p53 tumor suppressor protein. This is achieved through the formation of a trimeric complex with the cellular E3 ubiquitin ligase, E6AP.

Caption: HPV E6 mediated degradation of p53 and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of novel HPV E6 inhibitors.

Caption: A generalized experimental workflow for the discovery and development of HPV E6 inhibitors.

Conclusion

This compound represents a promising lead compound for the targeted therapy of HPV-positive cancers. Its ability to inhibit the proliferation of HPV16-positive cervical cancer cells at nanomolar concentrations highlights its potential. However, a comprehensive understanding of its mechanism of action requires further investigation. Future studies should focus on determining the direct binding affinity of this compound to the E6 oncoprotein, elucidating its precise binding site through structural biology techniques such as X-ray crystallography or NMR spectroscopy, and conducting in vivo efficacy studies. The methodologies and workflows outlined in this guide provide a framework for the continued development and characterization of this compound and other novel inhibitors targeting the oncogenic functions of HPV E6.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 5. Flow cytometry analysis of cell apoptosis [bio-protocol.org]

- 7. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-treated SiHa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometry for analysis of apoptosis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. 25-Hydroxycholecalciferol Inhibits Cell Growth and Induces Apoptosis in SiHa Cervical Cells via Autocrine Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating Molecular Interactions of Natural Inhibitors with HPV-16 E6 Oncoprotein through Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening, Molecular Docking and Molecular Dynamics Simulation of Bioactive Compounds from Various Indonesian Medicinal Plants as Potential Inhibitors of Human Papillomavirus Type 16 E6 Protein in Cervical Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. In silico analyzing the molecular interactions of plant-derived inhibitors against E6AP, p53, and c-Myc binding sites of HPV type 16 E6 oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of E6-272: A Potent Inhibitor of Human Papillomavirus E6 Oncoprotein

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

High-risk human papillomavirus (HPV) infection is the primary etiological agent for cervical and other anogenital cancers. The viral oncoprotein E6 plays a crucial role in carcinogenesis by promoting the degradation of the tumor suppressor protein p53. Consequently, inhibiting the E6 oncoprotein is a promising therapeutic strategy. This technical guide details the discovery and preclinical development of E6-272, a second-generation analog of the lead compound E6-855, which has demonstrated enhanced efficacy as an HPV16-E6 inhibitor. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The E6 oncoprotein from high-risk HPV types, particularly HPV16, is a key driver of malignant transformation. E6 forms a complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP), which then targets the p53 tumor suppressor for proteasomal degradation. This abrogation of p53 function allows infected cells to bypass cell cycle checkpoints and apoptosis, leading to genomic instability and cancer progression. Therefore, the development of small molecule inhibitors that disrupt the E6-E6AP interaction or directly inhibit E6 function is a rational approach for the treatment of HPV-associated cancers.

This compound has emerged as a promising second-generation inhibitor derived from the lead compound E6-855. Through structural modifications, this compound exhibits improved binding affinity for HPV16-E6 and enhanced anti-proliferative activity in HPV-positive cancer cell lines.[1] This whitepaper consolidates the currently available data on this compound and provides detailed protocols for the experimental techniques used in its characterization.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | HPV Type | GI50 (nM) |

| SiHa | HPV16 | 32.56[1] |

| CaSki | HPV16 | 62.09[1] |

Table 2: Cellular Activity of this compound in HPV16-Positive Cervical Cancer Cells

| Cell Line | Treatment Concentration (nM) | Effect |

| SiHa | 15 - 30 | Reduction of HPV16-E6-positive population to 6.48%[2] |

| CaSki | 15 - 30 | Reduction of HPV16-E6-positive population to 5.69%[2] |

| SiHa | Not Specified | Induction of 27.85% early and 8.38% late apoptosis[2] |

| CaSki | Not Specified | Induction of 23.94% early and 7.42% late apoptosis[2] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of E6 and the experimental workflows used to characterize this compound.

Caption: Mechanism of HPV E6-mediated p53 degradation and its inhibition by this compound.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Please note that these are generalized protocols and may have been adapted in the specific study of this compound.

MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on HPV-positive cervical cancer cell lines.

Materials:

-

SiHa and CaSki cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed SiHa and CaSki cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in HPV-positive cervical cancer cells treated with this compound.

Materials:

-

SiHa and CaSki cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Computational Modeling: Protein-Ligand Docking and Molecular Dynamics Simulation

Objective: To predict the binding mode and stability of the this compound and HPV16-E6 complex.

Software and Tools:

-

Molecular docking software (e.g., AutoDock, Glide)

-

Molecular dynamics simulation package (e.g., GROMACS, AMBER)

-

Protein Data Bank (PDB) for the structure of HPV16-E6

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

General Protocol:

1. Protein and Ligand Preparation:

- Obtain the 3D structure of HPV16-E6 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

- Generate the 3D structure of this compound and optimize its geometry. Assign partial charges.

2. Molecular Docking:

- Define the binding site on the E6 protein, typically the hydrophobic pocket where E6AP binds.

- Perform docking of this compound into the defined binding site using the chosen docking software.

- Analyze the docking poses based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

3. Molecular Dynamics Simulation:

- Take the best-ranked docked complex of this compound and HPV16-E6 as the starting structure.

- Solvate the complex in a water box with appropriate ions to neutralize the system.

- Perform energy minimization to remove steric clashes.

- Gradually heat the system to physiological temperature and equilibrate it.

- Run a production simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

- Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions over time.

4. Binding Free Energy Calculation:

- Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on the simulation trajectory to estimate the binding free energy of the this compound-E6 complex.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the HPV E6 oncoprotein. The available data indicate its potent anti-proliferative and pro-apoptotic activity in HPV16-positive cervical cancer cells. The computational and cellular assays employed in its characterization provide a solid foundation for its further preclinical and potential clinical development. This technical guide serves as a resource for researchers in the field, offering a summary of the key findings and detailed methodologies to facilitate further investigation into this compound and other novel E6 inhibitors. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.

References

E6-272: A Second-Generation HPV Inhibitor for Targeted Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

High-risk human papillomavirus (HPV) infection is a primary etiological agent in the development of cervical and other cancers. The viral oncoprotein E6 is a key driver of oncogenesis, primarily through its targeted degradation of the tumor suppressor protein p53 and its interactions with cellular proteins containing PDZ domains. E6-272 is a novel, second-generation small molecule inhibitor of the HPV16 E6 oncoprotein. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. Quantitative data from key experiments are summarized, and relevant cellular signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

The persistent expression of the E6 oncoprotein from high-risk HPV types, particularly HPV16, is a critical event in the initiation and progression of anogenital and oropharyngeal cancers. E6 orchestrates a cellular environment conducive to malignant transformation by abrogating the function of key tumor suppressors. A primary mechanism of E6-mediated oncogenesis is the ubiquitin-mediated degradation of p53. E6 forms a complex with the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal destruction. This inactivation of p53 disrupts cell cycle arrest and apoptosis, allowing for the accumulation of genetic mutations.

Furthermore, the C-terminus of high-risk HPV E6 contains a PDZ (PSD-95/Dlg/ZO-1) binding motif (PBM) that facilitates interactions with a variety of cellular proteins involved in cell polarity, adhesion, and signaling. By targeting these PDZ domain-containing proteins for degradation or sequestration, E6 further disrupts normal cellular architecture and signaling pathways, contributing to tumorigenesis.

This compound has been identified as a potent and specific second-generation inhibitor of the HPV16 E6 oncoprotein. This whitepaper details the preclinical data supporting its therapeutic potential and provides the necessary technical information for its further investigation and development.

Mechanism of Action

This compound is designed to directly bind to the HPV16 E6 oncoprotein, thereby inhibiting its protein-protein interactions. The primary mechanisms through which this compound is proposed to exert its anti-cancer effects are:

-

Inhibition of E6-mediated p53 Degradation: By binding to E6, this compound is expected to sterically hinder the formation of the E6/E6AP/p53 ternary complex. This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the restoration of its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.

-

Disruption of E6-PDZ Domain Interactions: this compound may also interfere with the binding of the E6 PBM to cellular PDZ domain-containing proteins. This would prevent the degradation and/or functional inactivation of these proteins, thereby restoring normal cellular signaling and polarity.

The anticipated downstream effects of this compound treatment in HPV-positive cancer cells include the upregulation of p53 and its transcriptional target, the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest and the induction of apoptosis.

Preclinical Data

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated in HPV16-positive cervical cancer cell lines, SiHa and CaSki.

| Cell Line | GI50 (nM) |

| SiHa | 32.56 |

| CaSki | 62.09 |

Table 1: Growth Inhibition (GI50) values of this compound in HPV16-positive cervical cancer cell lines.

Induction of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has demonstrated that this compound induces both early and late-phase apoptosis in SiHa and CaSki cells in a dose-dependent manner.

Experimental Protocols

Cell Culture

SiHa and CaSki cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed SiHa or CaSki cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

Protocol:

-

Seed SiHa or CaSki cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with desired concentrations of this compound for 48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quadrant analysis is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][2]

Western Blot Analysis

This technique is used to detect changes in the protein levels of p53, p21, and PDZ domain-containing proteins following treatment with this compound.

Protocol:

-

Treat SiHa or CaSki cells with this compound at various concentrations for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, or specific PDZ proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

Visualizations

Signaling Pathways

Caption: HPV16 E6-mediated oncogenic signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising second-generation HPV inhibitor with potent activity against HPV16-positive cervical cancer cells in preclinical models. Its mechanism of action, centered on the inhibition of the viral oncoprotein E6, offers a targeted therapeutic strategy to restore critical tumor suppressor pathways. The data presented in this whitepaper, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of HPV-associated malignancies. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical development.

References

Restoring the Guardian: A Technical Guide to p53 Pathway Reactivation by Targeting the HPV E6 Oncoprotein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. In cancers driven by high-risk human papillomavirus (HPV), the viral oncoprotein E6 targets p53 for degradation, effectively disarming this critical cellular defense mechanism. This technical guide delves into the molecular landscape of HPV-mediated p53 inactivation and explores a promising therapeutic strategy: the reactivation of the p53 pathway through the inhibition of the E6-p53 interaction. While the specific compound "E6-272" referenced in the initial query does not correspond to a known molecule in the current scientific literature, this document focuses on the principles and methodologies for evaluating small molecule inhibitors of the E6-p53 axis, using publicly available data on compounds such as Cpd12, RITA, and CH1iB as illustrative examples. We will examine the core mechanisms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The HPV E6 Oncoprotein and its Hijacking of the p53 Pathway

High-risk HPV types, such as HPV16 and HPV18, are the primary etiological agents for cervical and a growing number of head and neck cancers. The oncogenic activity of these viruses is largely attributed to the E6 and E7 oncoproteins. The E6 protein orchestrates the degradation of p53 through a sophisticated hijacking of the cellular ubiquitin-proteasome system.

E6 forms a ternary complex with the cellular E3 ubiquitin ligase E6-associated protein (E6AP) and p53.[1][2][3] Within this complex, E6AP is recruited to polyubiquitinate p53, marking it for destruction by the 26S proteasome.[4] This continuous degradation of p53 prevents it from executing its tumor-suppressive functions, which include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[5][6] Consequently, the inhibition of the E6-p53 interaction presents a compelling therapeutic strategy to restore p53 function and trigger tumor cell death in HPV-positive cancers.[7][8]

Small Molecule Inhibitors of the E6-p53 Interaction

The development of small molecules that disrupt the E6-p53 protein-protein interaction is a focal point of anti-HPV drug discovery. These inhibitors aim to stabilize p53, leading to the reactivation of its downstream signaling pathways and subsequent anti-tumor effects.

Quantitative Data on E6-Targeting Compounds

While a comprehensive dataset for a single inhibitor across multiple assays is not always available in the public domain, the following tables summarize reported quantitative data for compounds that modulate the E6/p53 axis.

Table 1: In Vitro Activity of E6-p53 Pathway Inhibitors

| Compound | Target | Assay Type | Cell Line | IC50 / Activity | Reference |

| RITA | p53 stabilization | Cell Viability | Colorectal Cancer Cells | < 3.0 µmol/L (in sensitive lines) | [9][10] |

| CH1iB | E6-p300 interaction | p53 Acetylation | UMSCC47 (HPV16+) | 10 µM (concentration used) | [7] |

Table 2: Cellular Effects of E6-p53 Pathway Inhibitors

| Compound | Effect | Cell Line(s) | Observation | Reference |

| Cpd12 | Cell Cycle Arrest | ME180, MS751, SCC152, HeLa, CaSki, SiHa | Increased G1 phase population | [8] |

| RITA | Apoptosis & Cell Cycle Arrest | HeLa, CaSki (HPV16/18+) | Upregulation of p53 targets (Noxa, PUMA, BAX) | [3] |

| CH1iB | p53 Reactivation | UMSCC47 (HPV16+) | Increased total and acetylated p53 levels | [2][7] |

Experimental Protocols for Evaluating E6 Inhibitors

The characterization of small molecule inhibitors of the E6-p53 interaction involves a cascade of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for E6-p53 Interaction

This biochemical assay quantitatively measures the disruption of the E6-p53 complex by a small molecule inhibitor.

-

Principle: A small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger E6 protein, the tumbling rate slows, increasing the polarization. An inhibitor that displaces the labeled peptide will cause a decrease in polarization.

-

Materials:

-

Purified recombinant HPV E6 protein

-

Fluorescently labeled p53-derived peptide (e.g., with Rhodamine)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled p53 peptide and E6 protein in the assay buffer. The concentrations should be optimized to achieve a stable and significant FP signal.

-

In a 384-well plate, add a small volume (e.g., 1-2 µL) of the test compound at various concentrations. Include wells with DMSO only as a negative control (0% inhibition) and a known inhibitor or excess unlabeled p53 peptide as a positive control (100% inhibition).

-

Add the E6/labeled-p53 peptide mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the E6 inhibitor on HPV-positive cancer cells.

-

Principle: Metabolic activity, which correlates with the number of viable cells, is measured using colorimetric or fluorometric reagents.

-

Protocol (WST-1 Assay Example):

-

Seed HPV-positive cancer cells (e.g., HeLa, CaSki) and HPV-negative control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include DMSO-treated cells as a negative control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

-

Quantitative Real-Time PCR (qPCR) for p53 Target Gene Expression

This assay confirms that the observed cellular effects are due to the reactivation of p53's transcriptional activity.

-

Principle: The mRNA levels of known p53 target genes (e.g., p21, PUMA, NOXA) are quantified to assess the functional restoration of p53.

-

Protocol:

-

Treat HPV-positive cells with the test compound at a concentration around its IC50 for a suitable duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for p53 target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to control cells.

-

Conclusion and Future Directions

The reactivation of p53 by inhibiting the HPV E6 oncoprotein is a highly promising therapeutic avenue for HPV-associated cancers. The methodologies outlined in this guide provide a framework for the identification and characterization of potent and specific small molecule inhibitors. While challenges remain in translating these findings into clinical therapies, including optimizing drug-like properties and understanding potential resistance mechanisms, the continued exploration of the E6-p53 interface as a therapeutic target holds significant potential to improve outcomes for patients with HPV-driven malignancies. The development of compounds like Cpd12, and the insights gained from molecules like RITA and CH1iB, underscore the feasibility of this approach and pave the way for a new generation of targeted cancer therapies.

References

- 1. A novel RT-PCR method for quantification of human papillomavirus transcripts in archived tissues and its application in oropharyngeal cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting HPV16 E6-p300 interaction reactivates p53 and inhibits the tumorigenicity of HPV-positive head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rescue of p53 function by small-molecule RITA in cervical carcinoma by blocking E6-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p53-Reactivating Small Molecule RITA Induces Senescence in Head and Neck Cancer Cells | PLOS One [journals.plos.org]

- 5. stemcell.com [stemcell.com]

- 6. Hyperactivating p53 in Human Papillomavirus-Driven Cancers: A Potential Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting HPV16 E6-p300 interaction reactivates p53 and inhibits the tumorigenicity of HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Disruption of E6/p53 Binding Exerts Broad Activity and Synergism with Paclitaxel and Topotecan against HPV-Transformed Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Profile of E6-272: A Novel Inhibitor of HPV16-E6 for Cervical Cancer

This technical guide provides a comprehensive overview of the preclinical data for E6-272, a novel second-generation analog of a lead compound, E6-855, designed to inhibit the human papillomavirus 16 (HPV16) E6 oncoprotein, a key driver in cervical cancer. The following sections detail the quantitative efficacy, experimental methodologies, and the targeted signaling pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative effects in HPV16-positive cervical cancer cell lines. The half-maximal growth inhibition (GI₅₀) values, a measure of the compound's efficacy, are summarized below.

| Cell Line | HPV Type | GI₅₀ (nM) |

| SiHa | HPV16 | 32.56 |

| CaSki | HPV16 | 62.09 |

Data sourced from a 2024 study published in Biotechnology and Applied Biochemistry.[1]

Experimental Protocols

The preclinical evaluation of this compound involved a combination of computational modeling and in vitro cell-based assays to determine its binding affinity, stability, and anti-cancer activity.

Computational Analysis:

-

Protein-Ligand Docking: This technique was used to predict the binding orientation of this compound to the HPV16-E6 protein, identifying the most favorable binding pose.

-

Gibbs Binding Free Energy Estimation: This calculation was performed to estimate the binding affinity of this compound to HPV16-E6, providing a quantitative measure of the interaction strength.

-

Molecular Dynamics Simulations: These simulations were conducted to assess the stability of the this compound and HPV16-E6 complex over time, confirming a stable interaction.[1]

In Vitro Assays:

-

Cell Lines: The human cervical cancer cell lines SiHa and CaSki, both of which are infected with HPV16, were utilized for the experiments.[1]

-

MTT Proliferation Assay: The 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the anti-proliferative effects of this compound. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Flow Cytometry: This technique was used for two key purposes:

-

Target Inhibition Analysis: To quantify the reduction in the population of HPV16-E6-positive cells following treatment with this compound.

-

Apoptosis Analysis: To measure the induction of early and late-phase apoptosis (programmed cell death) in the cancer cells.[1]

-

Signaling Pathway and Mechanism of Action